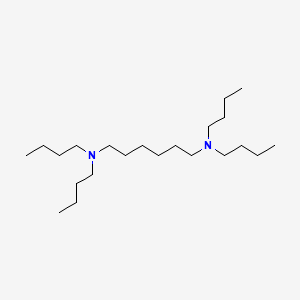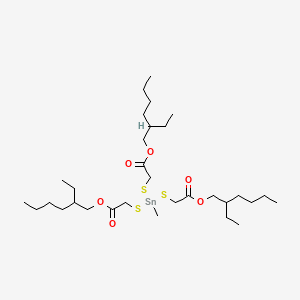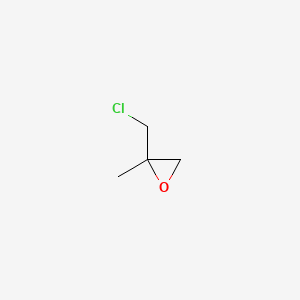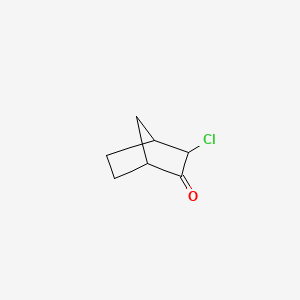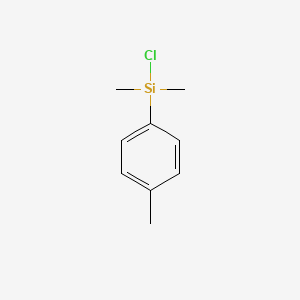
p-Tolyldimethylchlorosilane
Übersicht
Beschreibung
P-Tolyldimethylchlorosilane is a chemical intermediate . It is a liquid substance with the molecular formula C9H13ClSi . It is also known by other names such as DIMETHYL(p-METHYLPHENYL)CHLOROSILANE and CHLORODIMETHYL(METHYLPHENYL)SILANE .
Molecular Structure Analysis
The molecular structure of p-Tolyldimethylchlorosilane consists of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
P-Tolyldimethylchlorosilane has a boiling point of 215-217°C, a density of 1.007 g/mL at 25°C, and a refractive index of 1.5055 at 20°C . It is also characterized as a combustible liquid .Wissenschaftliche Forschungsanwendungen
1. Organometallic Chemistry and Cyclosilanes
p-Tolyldimethylchlorosilane has been utilized in the synthesis of cyclosilanes. In a study by Richter and Neumann (1969), well-crystallized cyclosilanes (p-Tol2Si)n and cyclogermanes (p-Tol2Ge)n were formed from corresponding dichlorides. Mass spectrometry showed molecular ions and fragments from cleavage of p-tolyl or carbene-like p-Tol2Si and p-Tol2Ge moieties (Richter & Neumann, 1969).
2. Photolysis and Reaction with Methanol
Ishikawa, Fuchikami, and Kumada (1976) explored the reaction of p-tolylpentamethyldisilane with methanol under photolysis. They discovered the formation of various compounds, including methoxydimethylsilyl-substituted cyclohexadienes and p-trimethylsilyltoluene. This study provides insights into the reactivity of p-tolyl-substituted silanes under specific conditions (Ishikawa, Fuchikami & Kumada, 1976).
3. Soil Hydrophobization with Dimethyldichlorosilane
Ng and Lourenço (2016) investigated the use of dimethyldichlorosilane, a compound related to p-Tolyldimethylchlorosilane, for soil treatment to induce water repellency. This research is significant in geotechnical engineering for creating synthetic water-repellent soils with specific wettability properties (Ng & Lourenço, 2016).
4. Amino Acid Schiff Base Complexes
Aminabhavi et al. (1985) explored the formation of complexes between dimethyldichlorosilane and Schiff bases derived from amino acids. These complexes exhibited antibacterial activity, showing the potential of silane compounds in creating bioactive materials (Aminabhavi et al., 1985).
5. Surface Modification and Adhesion Studies
Chaudhury and Owen (1993) used hydrolyzed hexadecyltrichlorosilane, related to p-Tolyldimethylchlorosilane, to study adhesion between polymer surfaces. This research provides valuable insights into the surface properties and interactions of modified polymers, relevant in material science and engineering (Chaudhury & Owen, 1993).
6. Functionalized Graphene for Fuel Cells
Wang et al. (2011) demonstrated the functionalization of graphene with poly(diallyldimethylammonium chloride) for use as metal-free electrocatalysts in fuel cells. This study highlights the potential of silane derivatives in enhancing the electrocatalytic activity of carbon-based materials (Wang et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
p-Tolyldimethylchlorosilane, with the chemical formula C9H13ClSi, is primarily used as a chemical intermediate . The primary targets of p-Tolyldimethylchlorosilane are other silicon-containing compounds . It reacts with these compounds to form silicon-oxygen bonds, which are crucial in the creation of silicone polymers with desired properties .
Mode of Action
The interaction of p-Tolyldimethylchlorosilane with its targets involves the formation of silicon-oxygen bonds . This process is fundamental in silicone chemistry and is key to the production of silicone polymers with specific characteristics. The resulting changes include the creation of new compounds with properties that are beneficial for various industrial applications.
Biochemical Pathways
It is known that the compound plays a significant role in silicone chemistry, contributing to the formation of silicone polymers . These polymers are used in a wide range of applications, from industrial manufacturing to healthcare products.
Pharmacokinetics
Pharmacokinetic studies are an essential part of drug discovery and development, providing insights into how a substance is absorbed and processed by the body . For p-Tolyldimethylchlorosilane, as a chemical intermediate, these properties would be crucial in understanding its behavior in various industrial processes.
Result of Action
The primary result of p-Tolyldimethylchlorosilane’s action is the formation of silicone polymers with desired properties . These polymers have a wide range of applications in various industries, including electronics, healthcare, and manufacturing. The molecular and cellular effects of p-Tolyldimethylchlorosilane’s action are largely dependent on the specific application and the other compounds involved in the reaction.
Action Environment
The action, efficacy, and stability of p-Tolyldimethylchlorosilane can be influenced by various environmental factors. For instance, the safety data sheet for p-Tolyldimethylchlorosilane indicates that it should be stored in a cool place and kept away from heat, open flames, and sparks . . These precautions suggest that the compound’s action and stability can be affected by temperature, exposure to fire, and environmental contamination.
Eigenschaften
IUPAC Name |
chloro-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMBOOWVJPCANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956678 | |
| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyldimethylchlorosilane | |
CAS RN |
35239-30-6 | |
| Record name | Benzene, (chlorodimethylsilyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035239306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chlorodimethylsilyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(methylphenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



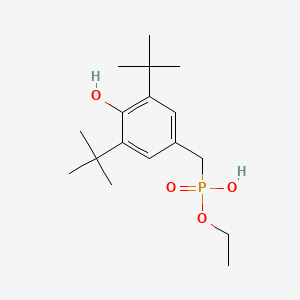
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)

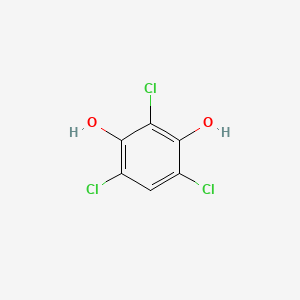
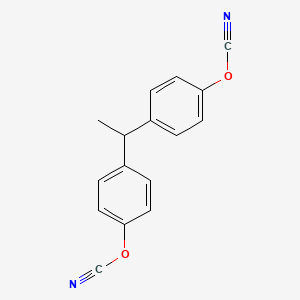
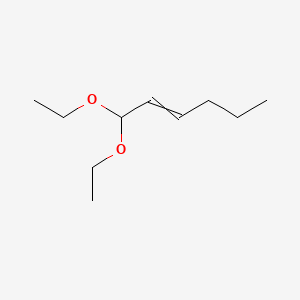

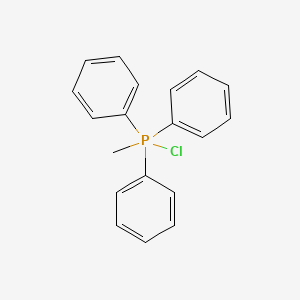
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)
